Tribuloside chemical structure and properties
Tribuloside chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tribuloside, a naturally occurring flavonoid glycoside predominantly isolated from Tribulus terrestris L., has emerged as a compound of significant interest in the scientific community.[1][2] Possessing a range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities, tribuloside presents a promising scaffold for the development of novel therapeutics. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of tribuloside. Detailed experimental protocols for its isolation, characterization, and evaluation, along with visualizations of its known signaling pathways, are presented to facilitate further research and drug development efforts.
Chemical Structure and Identification
Tribuloside is classified as a flavonoid, a diverse group of plant secondary metabolites.[2] Its core structure consists of a kaempferol aglycone linked to a glucose moiety, which is further esterified with a coumaroyl group.
Table 1: Chemical Identifiers of Tribuloside
| Identifier | Value | Source |
| IUPAC Name | [(2S,3R,4R,5S,6R)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | PubChem |
| Molecular Formula | C₃₀H₂₆O₁₃ | PubChem |
| SMILES | C1=CC(=CC=C1/C=C/C(=O)OC[C@H]2--INVALID-LINK--OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O">C@@HO)O | PubChem |
| CAS Number | 22153-44-2 | PubChem |
Physicochemical Properties
The physicochemical properties of tribuloside are crucial for understanding its pharmacokinetics and for the design of effective drug delivery systems.
Table 2: Physicochemical Properties of Tribuloside
| Property | Value | Source/Method |
| Molecular Weight | 594.5 g/mol | PubChem |
| Melting Point | Not experimentally determined | - |
| Boiling Point | Not experimentally determined | - |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | ChemFaces |
| logP (XLogP3) | 2.5 | PubChem (Computed) |
Biological and Pharmacological Properties
Tribuloside exhibits a wide spectrum of biological activities, making it a molecule of high therapeutic potential. Its effects are mediated through the modulation of various cellular signaling pathways.
Anti-inflammatory Activity
Tribuloside has demonstrated significant anti-inflammatory properties. It has been shown to reduce inflammatory cell infiltration and suppress the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β) in models of acute lung injury.[1][2]
Antioxidant Activity
The flavonoid structure of tribuloside contributes to its potent antioxidant capabilities, allowing it to scavenge free radicals and protect cells from oxidative stress.[2]
Anticancer Potential
Preliminary studies suggest that tribuloside may possess anticancer properties, although the specific mechanisms are still under investigation.
Other Activities
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Antidepressant Effects: Some studies have indicated that tribuloside may have antidepressant-like effects.
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Melanogenesis Promotion: Tribuloside has been shown to enhance melanogenesis, suggesting its potential use in treating hypopigmentation disorders.
Mechanism of Action and Signaling Pathways
Tribuloside exerts its biological effects by interacting with multiple signaling pathways. Understanding these pathways is key to elucidating its mechanism of action and identifying potential therapeutic targets.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of cellular processes, including inflammation and apoptosis. Molecular docking studies have shown that tribuloside can bind to MAPK3, suggesting its potential to modulate this pathway.[2]
Caption: Tribuloside's potential inhibition of the MAPK pathway.
PI3K-Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)-Akt pathway is crucial for cell survival and proliferation. Evidence suggests that tribuloside may modulate this pathway, contributing to its therapeutic effects.
Caption: Potential modulation of the PI3K-Akt pathway by Tribuloside.
TNF Signaling Pathway
The Tumor Necrosis Factor (TNF) signaling pathway is a key player in inflammation. Tribuloside has been shown to suppress the expression of TNF-α, indicating its interaction with this pathway.[1][2]
Caption: Suppression of TNF-α expression by Tribuloside.
PDE/cAMP/PKA Signaling Pathway
Tribuloside has been identified as an inhibitor of phosphodiesterase (PDE), leading to increased intracellular levels of cyclic AMP (cAMP). This activates Protein Kinase A (PKA), which in turn upregulates transcription factors involved in melanogenesis.
Caption: Tribuloside-mediated activation of the cAMP/PKA pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of tribuloside.
Isolation and Purification of Tribuloside from Tribulus terrestris
The following is a representative protocol for the isolation and purification of tribuloside, based on established phytochemical methods.[3]
Caption: General workflow for the isolation of Tribuloside.
Methodology:
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Extraction: The dried and powdered fruits of Tribulus terrestris are subjected to reflux extraction with an ethanol-water mixture (e.g., 70% ethanol).[3]
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Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.[3]
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Macroporous Resin Chromatography: The crude extract is dissolved in water and loaded onto a macroporous resin column. The column is first washed with water and then with a low concentration of ethanol to remove impurities. Tribuloside is then eluted with a higher concentration of ethanol (e.g., 70-95%).[3]
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Silica Gel Chromatography: The tribuloside-rich eluate is concentrated and further purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in methanol).
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Crystallization: The pure fractions, as identified by Thin Layer Chromatography (TLC), are pooled, concentrated, and crystallized to obtain pure tribuloside.
HPLC Characterization of Tribuloside
High-Performance Liquid Chromatography (HPLC) is a standard method for the identification and quantification of tribuloside.
Methodology:
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Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is typically used.[4][5]
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Mobile Phase: A gradient elution with acetonitrile and water (often with a small amount of acid like formic or phosphoric acid to improve peak shape) is commonly employed.[4][5]
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Detection: UV detection at a wavelength of around 270 nm is suitable for the analysis of flavonoids like tribuloside.
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Quantification: Quantification is achieved by comparing the peak area of the sample with that of a standard of known concentration.
In Vitro Anti-inflammatory Assay
The anti-inflammatory activity of tribuloside can be assessed in vitro using lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).
Methodology:
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Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium.
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Treatment: Cells are pre-treated with various concentrations of tribuloside for a specific period (e.g., 1 hour) before stimulation with LPS (e.g., 1 µg/mL) for a further 24 hours.
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Nitric Oxide (NO) Production Assay: The production of NO, a pro-inflammatory mediator, in the cell culture supernatant is measured using the Griess reagent.
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Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[6]
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Western Blot Analysis: The expression levels of key inflammatory proteins (e.g., iNOS, COX-2) in the cell lysates can be determined by Western blotting.
In Vivo Acute Lung Injury (ALI) Model
The therapeutic potential of tribuloside in ALI can be evaluated using a mouse model.[1][2]
Caption: Experimental workflow for the in vivo ALI model.
Methodology:
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Animal Model: Male C57BL/6 mice are commonly used.
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ALI Induction: Acute lung injury is induced by intratracheal instillation of LPS.[7][8][9]
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Treatment Groups: Mice are typically divided into a control group, an LPS-only group, and one or more LPS + tribuloside treatment groups (at different doses).
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Drug Administration: Tribuloside is administered, for example, via intraperitoneal injection, at a specified time relative to LPS administration.
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Assessment of Lung Injury: At a predetermined time point after LPS challenge, the mice are euthanized.
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Bronchoalveolar Lavage Fluid (BALF) Analysis: The lungs are lavaged, and the BALF is analyzed for total and differential cell counts and for the levels of pro-inflammatory cytokines using ELISA.[2]
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Histopathology: The lungs are harvested, fixed, and stained (e.g., with Hematoxylin and Eosin) to assess the degree of lung injury, including inflammatory cell infiltration and alveolar damage.[7]
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Conclusion
Tribuloside is a promising natural product with a diverse range of pharmacological activities and a multi-target mechanism of action. This technical guide provides a comprehensive foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this fascinating molecule. Further research is warranted to fully elucidate its mechanisms of action, establish its safety and efficacy in preclinical and clinical studies, and explore its potential for the development of novel therapies for a variety of diseases.
References
- 1. Tribuloside: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tribuloside: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103040880A - Separation and purification method of tribulus terrestris saponin - Google Patents [patents.google.com]
- 4. Determination of steroidal saponins in Tribulus terrestris by reversed-phase high-performance liquid chromatography and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory effect of tribulusamide D isolated from Tribulus terrestris in lipopolysaccharide-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LPS-induced Acute Lung Injury Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Effects of glycyrrhizin on lipopolysaccharide-induced acute lung injury in a mouse model - Lee - Journal of Thoracic Disease [jtd.amegroups.org]
- 9. Lipopolysaccharide-induced murine lung injury results in long-term pulmonary changes and downregulation of angiogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
